molecular formula C18H18NO3 B055371 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione CAS No. 124558-37-8

2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione

Cat. No. B055371
M. Wt: 296.3 g/mol
InChI Key: UEWXYQMNUUVSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as a stable nitroxide radical that can be used as a spin label in biological systems.

Mechanism Of Action

The mechanism of action of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the interaction of the nitroxide radical with the biomolecules of interest. The radical interacts with the unpaired electrons present in the biomolecules, leading to changes in the EPR spectrum. These changes can be used to determine the structural and dynamic properties of the biomolecules.

Biochemical And Physiological Effects

2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems in any significant way.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. Additionally, it has a long half-life, which makes it suitable for long-term experiments.
However, there are also some limitations to using this compound. One of the primary limitations is the need for specialized equipment such as EPR spectrometers to detect the nitroxide radical. Additionally, the compound may not be suitable for all biomolecules, and its interaction with some biomolecules may be weak.

Future Directions

There are several future directions for research on 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione. One area of research is the development of new spin labels that can be used in conjunction with this compound to study biomolecules. Additionally, there is scope for research on the application of this compound in the study of complex biological systems such as cell membranes and organelles. Finally, the use of this compound in drug discovery and development is also an area of potential research.

Synthesis Methods

The synthesis of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the reaction between 2-indanone and 1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl-methanol in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the final product is obtained after purification.

Scientific Research Applications

2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione has various applications in scientific research. One of the primary uses of this compound is as a spin label in biological systems. It can be used to study the structure and dynamics of biomolecules such as proteins, DNA, and RNA. The nitroxide radical present in this compound acts as a probe that can be detected using electron paramagnetic resonance (EPR) spectroscopy.

properties

CAS RN

124558-37-8

Product Name

2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione

Molecular Formula

C18H18NO3

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H18NO3/c1-17(2)10-11(18(3,4)19(17)22)9-14-15(20)12-7-5-6-8-13(12)16(14)21/h5-10H,1-4H3

InChI Key

UEWXYQMNUUVSGR-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C

Other CAS RN

124558-37-8

synonyms

2-((1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione
InVSL

Origin of Product

United States

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